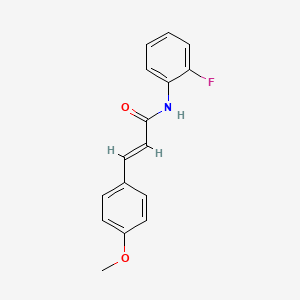

![molecular formula C15H22N4O4S B5556803 6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone" involves multiple steps, including the synthesis of stereoisomers due to the presence of asymmetric centers in the structure. For example, the synthesis of similar pyridazinone derivatives involves creating a mixture of stereoisomers, which exhibit different pharmacological profiles (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple stereocenters, leading to various stereoisomers. Each stereoisomer can exhibit distinct biological activities, highlighting the importance of stereochemistry in the synthesis and analysis of such compounds (Howson et al., 1988).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Activity of Stereoisomers : The synthesis of four stereoisomers of a related compound demonstrated a combination of vasodilation and beta-adrenergic antagonist activity. One isomer showed a slightly better profile than the complete mixture, indicating the importance of stereochemistry in biological activity (Howson et al., 1988).

Molecular Docking and Screening

Novel Pyridine Derivatives : A study on novel pyridine derivatives, starting from a related compound, involved in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Antitumor Activity

N-heterocycles Derived from Pyrazolyl-substituted 2(3H)-furanone : The synthesis of various N-heterocycles showed significant anticancer activity against multiple carcinoma cell lines. Compound 6a, in particular, was more potent than the reference drug, Doxorubicin (Abou-Elmagd et al., 2016).

Antioxidant Agents

Acryloyl Isothiocyanate Derivatives : The synthesis of novel heterocyclic compounds, including pyrimidine, triazole, and thiadiazolopyrimidine derivatives, showed significant antioxidant activity. Notably, pyrimidinethione derivatives were the most potent (El‐Badawy et al., 2021).

Herbicide Action Mechanism

Pyridazinone Herbicides : The mode of action of pyridazinone herbicides on photosynthesis inhibition in plants was studied, offering insights into their phytotoxicity and potential agricultural applications (Hilton et al., 1969).

Antihypertensive Activity

Potassium Channel Activators : A series of compounds, including pyridazinones, demonstrated antihypertensive activity and were identified as new potassium channel activators. These findings highlight the potential for developing novel antihypertensive drugs (Bergmann & Gericke, 1990).

Propriétés

IUPAC Name |

3-[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c20-14-4-3-11(16-17-14)15(21)19-6-5-18(7-10-1-2-10)12-8-24(22,23)9-13(12)19/h10,12-13H,1-9H2,(H,17,20)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCCWHXIXHUPOH-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)